molecular formula C15H18N2O2 B2439436 N-(1-cyanocyclobutyl)-3-(methoxymethyl)-N-methylbenzamide CAS No. 1252505-34-2

N-(1-cyanocyclobutyl)-3-(methoxymethyl)-N-methylbenzamide

货号 B2439436
CAS 编号: 1252505-34-2
分子量: 258.321
InChI 键: MSVVIUDXDYWZRT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyanocyclobutyl)-3-(methoxymethyl)-N-methylbenzamide, commonly known as CM156, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic benefits. CM156 belongs to the class of benzamide derivatives and has been shown to exhibit promising anti-cancer activity.

作用机制

The mechanism of action of CM156 involves the inhibition of complex III of the mitochondrial electron transport chain. This leads to the production of reactive oxygen species, which activate the mitochondrial permeability transition pore, resulting in the release of cytochrome c and subsequent apoptosis of cancer cells. CM156 has also been shown to activate AMP-activated protein kinase, which plays a role in regulating energy metabolism and glucose uptake.
Biochemical and Physiological Effects
CM156 has been shown to have several biochemical and physiological effects. It activates AMP-activated protein kinase, which regulates energy metabolism and glucose uptake. CM156 also inhibits complex III of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and subsequent apoptosis of cancer cells. In addition, CM156 has been shown to reduce inflammation and oxidative stress, which are associated with various diseases.

实验室实验的优点和局限性

One of the advantages of using CM156 in lab experiments is its high potency and specificity for inhibiting complex III of the mitochondrial electron transport chain. This makes it a valuable tool for studying the role of mitochondrial dysfunction in cancer and other diseases. However, one limitation of using CM156 is its potential toxicity, which requires careful dosing and monitoring in animal and cell culture experiments.

未来方向

There are several future directions for research on CM156. One area of interest is its potential to treat metabolic disorders, such as obesity and diabetes. CM156 has been shown to activate AMP-activated protein kinase, which plays a role in regulating energy metabolism and glucose uptake. Another area of interest is its potential as a combination therapy with other anti-cancer drugs. CM156 has been shown to enhance the anti-cancer activity of other drugs, such as cisplatin and doxorubicin. Finally, further studies are needed to evaluate the safety and efficacy of CM156 in animal and clinical trials.
Conclusion
In conclusion, CM156 is a novel small molecule inhibitor that has shown promising anti-cancer activity through its inhibition of complex III of the mitochondrial electron transport chain. It has also been studied for its potential to treat metabolic disorders and enhance the anti-cancer activity of other drugs. While there are limitations to its use in lab experiments, CM156 remains a valuable tool for studying mitochondrial dysfunction and developing new therapies for cancer and other diseases.

合成方法

The synthesis of CM156 involves a multi-step process that starts with the reaction of 4-cyanocyclobutanone with methylamine to produce N-methyl-4-cyanocyclobutanecarboxamide. This intermediate is then reacted with 3-(chloromethyl)benzonitrile to yield the desired product, CM156. The synthesis method has been optimized to achieve high yields and purity of the compound.

科学研究应用

CM156 has been extensively studied for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CM156 works by targeting the mitochondrial electron transport chain, leading to the production of reactive oxygen species and subsequent apoptosis of cancer cells. In addition to its anti-cancer activity, CM156 has also been studied for its potential to treat metabolic disorders, such as obesity and diabetes.

属性

IUPAC Name

N-(1-cyanocyclobutyl)-3-(methoxymethyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-17(15(11-16)7-4-8-15)14(18)13-6-3-5-12(9-13)10-19-2/h3,5-6,9H,4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVVIUDXDYWZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC(=C1)COC)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。